molecular formula C11H11BrN2O B14775109 6-Bromo-4-isopropylphthalazin-1(2H)-one

6-Bromo-4-isopropylphthalazin-1(2H)-one

Cat. No.: B14775109
M. Wt: 267.12 g/mol
InChI Key: RBWUFWJSHWRRSY-UHFFFAOYSA-N
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Description

6-Bromo-4-isopropylphthalazin-1(2H)-one is a high-value chemical intermediate designed for advanced pharmaceutical and biological research. This compound features a phthalazin-1(2H)-one core, a privileged scaffold in drug discovery, which is further functionalized with a bromo substituent and an isopropyl group to enhance its reactivity and lipophilicity . The bromo atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . The isopropyl group can contribute to molecular binding by engaging in hydrophobic interactions within enzyme active sites, a feature observed in other heterocyclic systems like quinazolines, which are known for their efficacy as cytotoxic agents and kinase inhibitors . This makes this compound a critical precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology. Research on analogous scaffolds, such as quinazolin-4(3H)-ones, has demonstrated that the presence of a bromo substituent can significantly improve anticancer activity by inhibiting key targets like the Epidermal Growth Factor Receptor (EGFR) . While handling this compound, standard safety protocols for research chemicals should be followed. It is supplied as a solid and should be stored in a sealed container at room temperature . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

6-bromo-4-propan-2-yl-2H-phthalazin-1-one

InChI

InChI=1S/C11H11BrN2O/c1-6(2)10-9-5-7(12)3-4-8(9)11(15)14-13-10/h3-6H,1-2H3,(H,14,15)

InChI Key

RBWUFWJSHWRRSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=O)C2=C1C=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for Substituted Phthalazin 1 2h Ones

Classical Approaches to Phthalazinone Ring Construction

Traditional methods for the synthesis of the phthalazinone core have been well-established for decades, relying on fundamental organic reactions. These approaches are often characterized by their reliability and the use of readily available starting materials.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

A cornerstone in the synthesis of phthalazinones is the cyclocondensation reaction involving a suitable carbonyl-containing substrate and a hydrazine derivative. nih.gov This reaction forms the heterocyclic ring through the formation of two new nitrogen-carbon bonds. The versatility of this method allows for the introduction of various substituents on both the phthalazinone ring and the exocyclic nitrogen atom, depending on the choice of the starting materials and the hydrazine reagent (e.g., hydrazine hydrate (B1144303), phenylhydrazine). bu.edu.egnih.gov

For the synthesis of 4-substituted phthalazinones, a common precursor is a 2-acylbenzoic acid. In the context of 6-Bromo-4-isopropylphthalazin-1(2H)-one, a hypothetical starting material would be 4-bromo-2-isobutyrylbenzoic acid. The reaction of this keto-acid with hydrazine hydrate would proceed via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final phthalazinone ring system.

Reactions of 2-Aroylbenzoic Acids and Related Precursors

The use of 2-aroylbenzoic acids is a widely employed strategy for the preparation of 4-aryl or 4-alkyl substituted phthalazinones. bu.edu.egresearchgate.net This method provides a direct route to the desired products through a one-pot, two-step process. researchgate.net The reaction of a 2-aroylbenzoic acid with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or butanol, leads to the formation of the corresponding phthalazinone. bu.edu.eg

A key intermediate in this process is the in-situ formed acylimidazole, which is then reacted with aqueous hydrazine to yield the final product. researchgate.net This approach offers good control over the reaction and allows for consistent product quality with low levels of residual hydrazine. researchgate.net For the target molecule, this compound, the precursor would be 4-bromo-2-isobutyrylbenzoic acid.

PrecursorReagentProductReference
2-Acylbenzoic acidsHydrazine hydrate4-Alkyl/Aryl-phthalazin-1(2H)-ones researchgate.net
4-bromo-2-isobutyrylbenzoic acid (hypothetical)Hydrazine hydrateThis compoundN/A

Utilization of Phthalic Anhydride (B1165640) and Derivatives as Starting Materials

Phthalic anhydride and its substituted derivatives are versatile and cost-effective starting materials for the synthesis of a variety of phthalazinone structures. longdom.orglongdom.org The reaction of phthalic anhydride with hydrazine hydrate in a solvent like acetic acid is a common method for the preparation of the parent phthalazinone. longdom.org

To achieve substitution at the 4-position, a Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride can be employed to generate a 2-aroylbenzoic acid, which is then cyclized with hydrazine as described previously. ekb.eg For the synthesis of this compound, one could envision starting with 4-bromophthalic anhydride. A subsequent Friedel-Crafts reaction with a suitable isopropyl-containing reagent, followed by cyclization with hydrazine, could potentially lead to the desired product. However, controlling the regioselectivity of the Friedel-Crafts reaction can be a challenge.

Alternatively, a four-component reaction of phthalic anhydride, hydrazine hydrate, an aldehyde, and a C-H activated compound, such as dimedone, can be used to synthesize more complex phthalazinone derivatives. researchgate.net

Modern and Advanced Synthetic Strategies for Phthalazinone Derivatives

In recent years, the field of organic synthesis has seen a shift towards the development of more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of modern and advanced strategies for the synthesis of phthalazinone derivatives, including multi-component reactions and catalytic approaches.

Multi-component Reactions (MCRs) in Phthalazinone Synthesis

Multi-component reactions (MCRs) have gained significant attention as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, purification procedures, and waste generation. nih.govresearchgate.net

Several MCRs for the synthesis of phthalazinone derivatives have been reported. For instance, a one-pot, three-component reaction of phthalhydrazide (B32825), an aromatic aldehyde, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be used to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. longdom.org Another example is a four-component reaction involving phthalic anhydride, hydrazine hydrate, dimedone, and a quinoline (B57606) aldehyde, catalyzed by PrxCoFe2−xO4 nanoparticles, to produce phthalazine (B143731)–quinoline derivatives. researchgate.net These MCRs often utilize catalysts to improve their efficiency and can be performed under environmentally friendly conditions. nih.gov

Catalytic Approaches in Phthalazinone Synthesis

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, and phthalazinones are no exception. rsc.org Catalytic approaches offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Systems: Palladium catalysts have been extensively used in the synthesis of phthalazinones. researchgate.net One notable method is the palladium-catalyzed one-pot synthesis from 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines. acs.orgfao.org This three-component reaction provides a facile route to a variety of substituted phthalazinones. acs.org Another palladium-catalyzed approach involves the intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides. rsc.org

CatalystReactantsProductReference
Palladium(II)N'-methylenebenzohydrazidesPhthalazin-1(2H)-ones rsc.org
Palladium catalyst2-halomethyl benzoates, paraformaldehyde, aryl hydrazinesSubstituted phthalazinones acs.orgfao.org

Ruthenium-Catalyzed Systems: Ruthenium catalysts have also emerged as powerful tools for the synthesis and functionalization of phthalazinones. nih.gov A tandem one-pot ruthenium-catalyzed multicomponent reaction of hydrazines, 2-formyl-benzoic acid, and alkynes provides access to phthalazinones bearing trisubstituted alkenes. rsc.org This reaction is characterized by its atom economy and the generation of water as the only byproduct. rsc.org Ruthenium(II)-catalyzed C-H functionalization of N-aryl phthalazinones with aldehydes and ketones has also been developed, leading to the formation of hydroxyalkylated phthalazinones. nih.govacs.org Furthermore, ruthenium-catalyzed cross-dehydrogenative coupling reactions have been employed for the C(sp2)−H ortho-heteroarylation of phthalazin-1(2H)-ones. researchgate.netnih.gov

Platinum-Catalyzed Systems: While less common than palladium and ruthenium, platinum catalysts have also been explored in the synthesis of related heterocyclic systems. Further research may lead to the development of platinum-catalyzed methodologies for the synthesis of phthalazinones.

Green Chemistry Principles and Sustainable Synthesis Routes

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies for phthalazin-1(2H)-ones, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. A notable advancement is the development of catalyst-free and solvent-free reaction conditions. For instance, an efficient synthesis of phthalazinones has been achieved through the direct cyclocondensation of 2-acylbenzoic acids with substituted hydrazines at room temperature, affording high yields without the need for a catalyst. rawdatalibrary.net This approach significantly reduces the environmental impact compared to traditional methods that often rely on metal catalysts and harsh reaction conditions.

Furthermore, the use of methanesulfonic anhydride has been explored as a "greener" alternative for promoting Friedel-Crafts acylation reactions, which are often a key step in the synthesis of the 2-acylbenzoic acid precursors. This reagent allows for the preparation of aryl ketones in good yields with minimal metallic and halogenated waste. acs.org The development of reusable heterogeneous catalysts, such as Nb2O5·nH2O for the cyclization of dicarboxylic acids to their anhydrides, also represents a sustainable approach to preparing starting materials for phthalazinone synthesis. rsc.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of phthalazin-1(2H)-ones. This technology offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles.

Microwave irradiation has been successfully employed in the palladium-catalyzed synthesis of phthalazinones and pyridopyridazinones from o-bromoarylaldehydes and arylhydrazines, using molybdenum hexacarbonyl as a solid source of carbon monoxide. quora.com This method avoids the handling of toxic carbon monoxide gas. Additionally, one-pot microwave-assisted methods have been developed for the synthesis of indazoles via the cyclization of hydrazones, a reaction type that shares mechanistic features with phthalazinone formation. The condensation of hydrazides with aldehydes to form N-acylhydrazones, a key step in some phthalazinone syntheses, has also been shown to be highly efficient under solvent-free microwave conditions. nih.gov These examples highlight the broad applicability of microwave technology in expediting the synthesis of this important class of heterocycles.

Regioselective Introduction of Specific Substituents onto the Phthalazinone Core

The biological activity and material properties of phthalazinone derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the development of regioselective synthetic strategies is of paramount importance.

Strategies for Introducing the Bromo Moiety at the C-6 Position

The introduction of a bromine atom at the C-6 position of the phthalazinone ring can be achieved through several synthetic routes. One common strategy involves starting with a pre-brominated precursor. For example, 4-bromophthalic anhydride can serve as a starting material. whiterose.ac.ukrsc.org The synthesis of 6-bromophthalazin-1(2H)-one has been reported from 5-bromo-3-hydroxyisobenzofuran-1(3H)-one upon reaction with hydrazine.

Another approach is the direct bromination of a pre-formed phthalazinone derivative. While regioselective bromination at the C-4 position has been described using reagents like benzyltrimethylammonium (B79724) tribromide, achieving selective bromination at the C-6 position often requires careful control of reaction conditions or the use of specific starting materials where the C-6 position is activated. acs.orgbeilstein-journals.org For instance, the synthesis of 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one involves the bromination of a 4-(chloromethyl)phthalazin-1(2H)-one precursor.

Methods for Incorporating the Isopropyl Group at the C-4 Position

The introduction of an isopropyl group at the C-4 position of the phthalazinone core is typically achieved by starting with a 2-acylbenzoic acid that already contains the isobutyryl group. The synthesis of this key intermediate, 2-isobutyrylbenzoic acid, can be accomplished through a Friedel-Crafts acylation of benzene (B151609) with isobutyryl chloride or isobutyric anhydride.

Alternatively, for the synthesis of this compound, the precursor would be 5-bromo-2-isobutyrylbenzoic acid. This intermediate can potentially be synthesized via a Friedel-Crafts acylation of 4-bromotoluene (B49008) with isobutyryl chloride, followed by oxidation of the methyl group to a carboxylic acid. The oxidation of alkylbenzenes to benzoic acids is a well-established transformation, often carried out using strong oxidizing agents like potassium permanganate. quora.comquora.com

Targeted Synthetic Routes to this compound and Close Analogues

A targeted synthetic route to this compound would logically proceed through the synthesis of the key intermediate, 5-bromo-2-isobutyrylbenzoic acid. A plausible synthetic sequence is outlined below:

Friedel-Crafts Acylation: Reaction of 4-bromotoluene with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 2-isobutyryl-4-bromotoluene. Greener alternatives to AlCl₃, such as methanesulfonic anhydride, could be explored to improve the sustainability of this step. acs.org

Oxidation: The methyl group of 2-isobutyryl-4-bromotoluene would then be oxidized to a carboxylic acid to afford 5-bromo-2-isobutyrylbenzoic acid.

Cyclocondensation: Finally, the cyclocondensation of 5-bromo-2-isobutyrylbenzoic acid with hydrazine hydrate would yield the target molecule, this compound. This final step can be performed under catalyst-free conditions or accelerated using microwave irradiation to align with green chemistry principles. rawdatalibrary.net

This strategic approach allows for the regioselective placement of both the bromo and isopropyl substituents on the phthalazinone core.

Reactivity and Chemical Transformations of 6 Bromo 4 Isopropylphthalazin 1 2h One

Functionalization of the Phthalazinone Core

The phthalazinone core of 6-Bromo-4-isopropylphthalazin-1(2H)-one offers several sites for chemical modification, primarily at the nitrogen atom of the lactam and the carbonyl group.

N-Alkylation and N-Substitution Reactions

The nitrogen atom at the 2-position of the phthalazinone ring is a common site for functionalization. N-alkylation and N-substitution reactions introduce a variety of groups that can modulate the molecule's physical, chemical, and biological properties.

N-Alkylation: The presence of the acidic N-H proton in the phthalazinone ring allows for deprotonation by a suitable base, followed by reaction with an alkylating agent. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base and solvent is crucial for the success of the reaction and can influence the yield and selectivity. A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) can be employed as alkylating agents.

N-Arylation: In addition to alkyl groups, aryl and heteroaryl moieties can be introduced at the N-2 position through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to form the C-N bond between the phthalazinone nitrogen and an aryl halide.

Below is a representative table of conditions that could be applied for the N-alkylation of this compound based on general procedures for similar substrates.

Alkylating AgentBaseSolventTemperature (°C)
Methyl IodideNaHDMF0 to rt
Ethyl BromideK₂CO₃AcetonitrileReflux
Benzyl BromideCs₂CO₃DMFrt to 60

This table is illustrative and based on general N-alkylation procedures for phthalazinones.

Derivatization at the Carbonyl Group (e.g., Thionation)

The carbonyl group at the 1-position of the phthalazinone core can undergo various transformations, with thionation being a prominent example. Thionation involves the replacement of the carbonyl oxygen with a sulfur atom, yielding a thiophthalazinone. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most commonly used reagent for this purpose.

The reaction is typically carried out by heating the phthalazinone with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. The resulting thiocarbonyl group can serve as a handle for further synthetic manipulations.

Transformations Involving the Bromo Substituent

The bromine atom at the 6-position of the phthalazinone ring is a versatile functional group that enables a wide range of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Phthalazinones

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on the phthalazinone ring serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the bromo-phthalazinone with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents at the 6-position. A variety of palladium catalysts, ligands, and bases can be employed, and the reaction conditions are generally mild and tolerant of a wide range of functional groups.

A general scheme for the Suzuki coupling of this compound is shown below:

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the bromo-phthalazinone and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The resulting alkynyl-substituted phthalazinones are valuable intermediates for the synthesis of more complex molecules.

The following table summarizes typical conditions for these cross-coupling reactions on brominated aromatic systems.

ReactionCoupling PartnerCatalystBaseSolvent
SuzukiArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF

This table provides general conditions and may need to be optimized for the specific substrate.

Nucleophilic Aromatic Substitution on Brominated Phthalazinones

While less common than cross-coupling reactions, the bromine atom on the electron-deficient phthalazinone ring can be susceptible to nucleophilic aromatic substitution (SNA_r). This reaction involves the displacement of the bromide ion by a nucleophile. The reactivity of the substrate towards SNA_r is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

Common nucleophiles for this reaction include amines, alkoxides, and thiolates. The reaction often requires elevated temperatures and may be facilitated by the use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Exploiting Bromine as a Strategic Leaving Group for Further Functionalization

Beyond direct replacement, the bromo substituent can be utilized as a strategic leaving group in a variety of other transformations. For instance, it can be involved in the formation of organometallic reagents through lithium-halogen exchange or Grignard reagent formation. These organometallic intermediates can then be reacted with a wide range of electrophiles to introduce diverse functional groups at the 6-position of the phthalazinone core.

Furthermore, the bromine atom can direct ortho-lithiation, allowing for the introduction of substituents at the adjacent C-5 or C-7 positions, further expanding the synthetic utility of this versatile building block.

Reactivity Profile of the Isopropyl Group and its Stereochemical Influence on Molecular Transformations

The isopropyl group at the 4-position of the phthalazinone ring is a key structural feature that can influence the molecule's reactivity and the stereochemistry of its transformations. While direct studies on the reactivity of the isopropyl group in this compound are not extensively documented in the literature, its potential transformations can be extrapolated from the known chemistry of alkyl-substituted nitrogen heterocycles.

The benzylic-like position of the isopropyl group, adjacent to the aromatic phthalazinone system, suggests that it may be susceptible to a variety of chemical reactions. These can include oxidation, halogenation, and free-radical reactions.

Oxidation Reactions: The isopropyl group could potentially be oxidized to a secondary alcohol, and subsequently to a ketone, using appropriate oxidizing agents. For instance, oxidation of secondary alcohols to ketones is a common transformation in organic synthesis, often employing reagents like the sulfur trioxide pyridine (B92270) complex in the Parikh-Doering oxidation. wikipedia.org The selective oxidation of C-H bonds in nitrogen-containing molecules can be challenging due to the potential for catalyst deactivation by the nitrogen atom. However, strategies such as nitrogen complexation with a strong Brønsted or Lewis acid can enable remote C-H oxidations. nih.gov

Free-Radical Reactions: The isopropyl group can also be a site for free-radical reactions. Radical addition processes are well-suited for the direct functionalization of electron-deficient heteroarenes. nih.gov Under free-radical conditions, a hydrogen atom from the isopropyl group could be abstracted to form a tertiary radical. This radical intermediate could then undergo further reactions, such as halogenation or coupling with other radical species. The reactivity and selectivity of such reactions can be influenced by the nature of the radical initiator and the reaction conditions. youtube.com For instance, the use of alkylsulfinate salts can be employed for the direct, regioselective introduction of isopropyl groups into complex, biologically active molecules. nih.gov

Stereochemical Influence: The chiral center that would be created upon substitution at the tertiary carbon of the isopropyl group introduces the possibility of stereoisomers. The stereochemical outcome of reactions at this position will depend on the reaction mechanism.

Reactions proceeding through a planar intermediate , such as a carbocation or a radical, would likely lead to a racemic mixture of products, as the incoming reagent can attack from either face with equal probability.

Concerted reactions or those involving a chiral catalyst could potentially proceed with a degree of stereoselectivity, leading to an enrichment of one stereoisomer over the other. The bulky nature of the phthalazinone ring system could exert some steric hindrance, potentially influencing the approach of reagents and favoring the formation of one diastereomer over another in certain reactions. masterorganicchemistry.com

The table below summarizes the potential transformations of the isopropyl group and the expected stereochemical outcomes.

Reaction TypePotential ReagentsPotential Product(s)Expected Stereochemical Outcome
Oxidation Parikh-Doering reagents (SO₃•py, DMSO, Et₃N)6-Bromo-4-(2-hydroxypropan-2-yl)phthalazin-1(2H)-oneAchiral product
6-Bromo-4-acetylphthalazin-1(2H)-oneAchiral product
Free-Radical Halogenation N-Bromosuccinimide (NBS), light/radical initiator6-Bromo-4-(2-bromo-2-propyl)phthalazin-1(2H)-oneRacemic mixture
Free-Radical Coupling Alkyl radicals6-Bromo-4-(2-alkyl-2-propyl)phthalazin-1(2H)-oneRacemic mixture

Ring System Modifications and the Formation of Fused Heterocyclic Architectures

The phthalazinone core of this compound is a versatile scaffold for the construction of more complex, fused heterocyclic systems. A common strategy to achieve this involves the conversion of the lactam functionality at the N1-C1 position into a more reactive group, which can then undergo cyclization reactions.

A key intermediate in many of these transformations is the corresponding 1-chlorophthalazine (B19308) derivative. This can be synthesized by treating the phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting chloro group is a good leaving group and is susceptible to nucleophilic substitution by various binucleophiles, leading to the formation of fused five- or six-membered heterocyclic rings.

Synthesis of Triazolo[3,4-a]phthalazines: One of the most common ring annulations involves the reaction of 1-chlorophthalazines with hydrazine (B178648) hydrate (B1144303) to form a 1-hydrazinophthalazine intermediate. This intermediate can then be cyclized with various one-carbon synthons to yield triazolo[3,4-a]phthalazine derivatives. For example, reaction with urea (B33335) can lead to the formation of a triazolone ring. tandfonline.com A series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been synthesized and evaluated for their biological activities. nih.govresearchgate.netnih.gov

Synthesis of Tetrazolo[5,1-a]phthalazines: Another important class of fused phthalazines are the tetrazolo[5,1-a]phthalazines. These can be synthesized from 1-chlorophthalazines by reaction with sodium azide. longdom.org This reaction proceeds via an SNAr mechanism followed by an intramolecular cyclization of the resulting azidophthalazine. The resulting tetrazolo[5,1-a]phthalazine (B18776) ring system is a nitrogen-rich heterocycle with interesting chemical and biological properties. smolecule.comsoton.ac.uknih.gov

Synthesis of Pyrazolo[1,2-b]phthalazines: The phthalazinone ring can also serve as a precursor for the synthesis of pyrazolo[1,2-b]phthalazine derivatives. These are often prepared through multi-component reactions involving phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). chemrevlett.comresearchgate.nettandfonline.comorientjchem.orgsemnan.ac.ir While this approach does not directly start from a pre-formed 4-substituted phthalazin-1(2H)-one, it highlights the utility of the phthalazine (B143731) framework in constructing fused pyrazole (B372694) rings.

The table below outlines some of the key fused heterocyclic systems that can potentially be synthesized from this compound, along with the common synthetic strategies.

Fused Heterocyclic SystemKey IntermediateCommon Reagents for Cyclization
Triazolo[3,4-a]phthalazine 1-Chloro-6-bromo-4-isopropylphthalazine1. Hydrazine hydrate2. One-carbon synthon (e.g., urea, formic acid, carbon disulfide)
Tetrazolo[5,1-a]phthalazine 1-Chloro-6-bromo-4-isopropylphthalazineSodium azide
Pyrazolo[5,1-a]phthalazine 1-Hydrazino-6-bromo-4-isopropylphthalazineβ-Dicarbonyl compounds, α,β-unsaturated carbonyls

Advanced Spectroscopic Characterization Methodologies for Phthalazin 1 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 6-Bromo-4-isopropylphthalazin-1(2H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phthalazinone ring system and the aliphatic protons of the isopropyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

A hypothetical ¹H NMR data interpretation for this compound would involve:

Aromatic Protons: The protons on the brominated benzene (B151609) ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The substitution pattern would dictate the splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling between adjacent protons.

Isopropyl Group Protons: This group would exhibit a characteristic pattern: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton would be deshielded compared to the methyl protons due to its proximity to the phthalazinone ring.

N-H Proton: A broad singlet corresponding to the N-H proton of the lactam ring is also anticipated, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.3 Doublet 6H -CH(CH₃ )₂
~3.2 Septet 1H -CH (CH₃)₂
~7.8 Doublet 1H Aromatic H
~8.0 Doublet of Doublets 1H Aromatic H
~8.2 Doublet 1H Aromatic H
~11.5 Broad Singlet 1H N-H

Note: This data is illustrative and based on general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct insight into the carbon framework. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, often allowing for the resolution of every carbon signal.

For this compound, the ¹³C NMR spectrum would be expected to display signals for:

Carbonyl Carbon: The lactam carbonyl carbon (C=O) would resonate at a significantly downfield chemical shift (typically δ 160-180 ppm).

Aromatic Carbons: The carbons of the benzene ring would appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C-Br) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Isopropyl Carbons: The methine and methyl carbons of the isopropyl group would appear in the aliphatic region (upfield, typically δ 10-40 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~22 -CH(C H₃)₂
~30 -C H(CH₃)₂
~125 Aromatic C-Br
~128 Aromatic C-H
~130 Aromatic C-H
~133 Aromatic C-H
~135 Aromatic Quaternary C
~145 Aromatic Quaternary C
~150 Aromatic C=N
~162 C=O

Note: This data is illustrative and based on general principles of NMR spectroscopy.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by specific absorption bands.

Key expected vibrational frequencies (in cm⁻¹) include:

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the isopropyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O Stretch: A strong, sharp absorption band in the range of 1650-1690 cm⁻¹ characteristic of the lactam carbonyl group.

C=N and C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the C=N bond of the phthalazinone ring and the C=C bonds of the aromatic ring.

C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹, indicating the presence of a carbon-bromine bond.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
3100-3300 N-H Stretch (lactam)
2850-3000 C-H Stretch (aliphatic)
3000-3100 C-H Stretch (aromatic)
1650-1690 C=O Stretch (lactam)
1450-1600 C=N / C=C Stretches
500-600 C-Br Stretch

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₁H₁₁BrN₂O), the expected molecular weight is approximately 266.02 g/mol for the ⁷⁹Br isotope and 268.02 g/mol for the ⁸¹Br isotope.

Electrospray Ionization (ESI-MS): This soft ionization technique would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z values corresponding to the isotopic distribution of bromine (approximately equal intensity peaks at m/z 267 and 269).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This would confirm the molecular formula C₁₁H₁₁BrN₂O.

Fragmentation Analysis: Under higher energy conditions (e.g., electron ionization), the molecule would fragment in a predictable manner. Common fragmentation pathways could include the loss of the isopropyl group, the bromine atom, or other small neutral molecules, providing further structural confirmation.

Table 4: Expected Mass Spectrometry Data for this compound

m/z (Isotopic) Ion
267/269 [M+H]⁺
266/268 [M]⁺

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. For C₁₁H₁₁BrN₂O, the theoretical elemental composition would be calculated and expected to be in close agreement with the experimental findings, typically within ±0.4%, thus verifying the empirical and molecular formula.

Table 5: Calculated Elemental Analysis for C₁₁H₁₁BrN₂O

Element Percentage (%)
Carbon (C) 49.46
Hydrogen (H) 4.15
Bromine (Br) 29.91
Nitrogen (N) 10.49
Oxygen (O) 5.99

By combining the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and biological properties.

Therefore, it is not possible to provide the requested article with scientifically accurate and sourced information strictly pertaining to this compound.

Computational and Theoretical Investigations of 6 Bromo 4 Isopropylphthalazin 1 2h One

Theoretical Examination of Substituent Effects (Bromo and Isopropyl) on Phthalazinone Electronic Properties and Reactivity

The electronic properties and, consequently, the chemical reactivity of the phthalazinone core are significantly modulated by the nature and position of its substituents. In 6-bromo-4-isopropylphthalazin-1(2H)-one, the presence of a bromo and an isopropyl group at positions 6 and 4, respectively, introduces a unique combination of electronic effects. Computational and theoretical investigations, primarily through Density Functional Theory (DFT), provide a powerful framework for dissecting these influences. Although direct computational studies on this compound are not extensively available in the public domain, the well-established principles of substituent effects on aromatic and heterocyclic systems allow for a detailed theoretical examination.

The bromo group at the 6-position primarily exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of bromine relative to carbon. libretexts.org This effect tends to decrease the electron density of the aromatic ring. Concurrently, the bromine atom possesses lone pairs of electrons in its p-orbitals, which can participate in p-π conjugation with the phthalazinone ring system, leading to a resonance effect (+R). researchgate.net However, for halogens, the inductive effect is generally dominant over the resonance effect. libretexts.org The interplay of these effects results in a net electron withdrawal from the phthalazinone core, which can lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Conversely, the isopropyl group at the 4-position is an alkyl group, which is known to be electron-donating through an inductive effect (+I). This effect increases the electron density in the heterocyclic ring. The electron-donating nature of the isopropyl group is expected to raise the energy of the HOMO more significantly than the LUMO. nih.gov

The combined presence of the electron-withdrawing bromo group and the electron-donating isopropyl group creates a "push-pull" dynamic, albeit a nuanced one, which can significantly influence the molecule's electronic structure and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial in determining the electronic and optical properties of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.comworldscientific.com A smaller energy gap implies higher reactivity and lower stability. worldscientific.com

To illustrate these effects, a hypothetical set of calculated electronic properties for phthalazinone and its substituted derivatives is presented in the table below. These values are representative of trends observed in computational studies of substituted aromatic systems.

CompoundEHOMO (eV)ELUMO (eV)Egap (eV)
Phthalazin-1(2H)-one-6.50-1.505.00
6-Bromophthalazin-1(2H)-one-6.75-1.804.95
4-Isopropylphthalazin-1(2H)-one-6.30-1.454.85
This compound-6.45-1.754.70

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.

Global Reactivity Descriptors

Conceptual DFT provides several global reactivity descriptors that quantify the chemical reactivity of a molecule. scielo.org.mxacs.org These include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a higher tendency to accept electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Represents the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / 2η.

The introduction of the bromo and isopropyl groups is expected to alter these reactivity descriptors. The anticipated smaller HOMO-LUMO gap in this compound would lead to lower chemical hardness and higher global softness, suggesting increased reactivity. The electrophilicity index would likely be enhanced due to the influence of the electron-withdrawing bromo group.

The following table presents hypothetical values for these global reactivity descriptors, illustrating the expected impact of the substituents.

CompoundChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Softness (S) (eV-1)Electrophilicity Index (ω) (eV)
Phthalazin-1(2H)-one-4.002.500.203.20
6-Bromophthalazin-1(2H)-one-4.282.480.203.69
4-Isopropylphthalazin-1(2H)-one-3.882.430.213.10
This compound-4.102.350.213.58

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting the sites for electrophilic and nucleophilic attack. tandfonline.com In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.

For the phthalazinone core, the region around the carbonyl oxygen and the nitrogen atoms is expected to be electron-rich, making it susceptible to electrophilic attack. The bromo substituent, being highly electronegative, would create a region of positive potential on the adjacent carbon atom and a region of negative potential around itself. The electron-donating isopropyl group would increase the electron density in its vicinity. The combined effect would be a complex MEP surface with distinct regions of positive and negative potential, guiding the regioselectivity of its interactions with other molecules. The electron-poor regions on the aromatic ring, enhanced by the bromo group, would be more susceptible to nucleophilic attack.

Role As a Key Synthetic Intermediate in Complex Molecular Architecture Construction

Phthalazinones as Scaffolds for Heterocyclic Hybrid Systems

The phthalazinone nucleus is an important scaffold in medicinal chemistry due to its ability to be incorporated into larger, hybrid molecular systems. nih.gov These hybrid systems often combine the phthalazinone core with other heterocyclic rings, a strategy known as molecular hybridization, to create compounds with enhanced or novel biological activities. researchgate.net The resulting molecules can interact with multiple biological targets or exhibit improved pharmacokinetic profiles. Phthalazinone derivatives are frequently used as starting materials for creating these complex structures. longdom.org

A common strategy in drug design involves linking the phthalazinone scaffold to other biologically active heterocycles like pyrazole (B372694) and oxadiazole. frontiersin.orgresearchgate.net

Pyrazole-Linked Phthalazinones: Pyrazole moieties are known to exhibit a broad spectrum of pharmacological properties. frontiersin.org The synthesis of phthalazinone-pyrazole hybrids often involves multicomponent reactions, which are efficient and atom-economical. For instance, a series of novel pyran-linked phthalazinone-pyrazole hybrids were synthesized through a one-pot, three-component reaction involving a substituted phthalazinone, a pyrazole-carbaldehyde, and an active methylene (B1212753) compound. frontiersin.orgnih.govnih.gov This approach highlights the utility of the phthalazinone core as a foundational element for building complex hybrid molecules. While not explicitly detailing the use of 6-Bromo-4-isopropylphthalazin-1(2H)-one, its structure is amenable to similar synthetic strategies for creating novel pyrazole-containing entities. A novel class of Aurora kinase inhibitors has also been developed based on a phthalazinone pyrazole scaffold. acs.org

Oxadiazole-Linked Phthalazinones: The 1,3,4-oxadiazole (B1194373) ring is another important pharmacophore that can be hybridized with the phthalazinone core to generate compounds with potential therapeutic applications, particularly as anticancer agents. researchgate.netnih.gov The synthesis of these hybrids typically involves converting a phthalazinone precursor into an intermediate that can be cyclized to form the oxadiazole ring. For example, 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives have been synthesized and evaluated for their biological activity. researchgate.netresearchgate.net The synthesis often starts from a phthalazinone derivative which is then elaborated through several steps to construct the linked oxadiazole ring. hilarispublisher.comhilarispublisher.com The bromine atom on this compound could serve as a functional handle for further modifications after the creation of the oxadiazole-linked hybrid.

Table 1: Examples of Heterocyclic Hybrid Systems Based on Phthalazinone Scaffolds
Hybrid System TypeGeneral Synthetic ApproachPotential Role of this compoundReference
Pyrazole-PhthalazinoneOne-pot three-component reaction using a phthalazinone derivative, pyrazole-carbaldehyde, and an active methylene compound.Serves as the core phthalazinone starting material. The bromo and isopropyl groups offer sites for later-stage functionalization. frontiersin.orgnih.govnih.gov
Oxadiazole-PhthalazinoneMulti-step synthesis involving the formation of a hydrazide or a similar intermediate from the phthalazinone, followed by cyclization to form the oxadiazole ring.Acts as the initial building block. The bromine atom can be used in cross-coupling reactions to further diversify the final molecule. researchgate.netnih.govresearchgate.net

The phthalazinone ring system can also serve as an intermediate for the synthesis of fused polycyclic systems, where additional rings are built onto the phthalazinone core. longdom.org This approach leads to rigid, complex molecular architectures with distinct three-dimensional shapes, which can be advantageous for specific biological targeting. For example, 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone has been used as a key starting material for the synthesis of fused frontiersin.orglongdom.orgresearchgate.nettriazolophthalazines. longdom.org These reactions often exploit the lactam-lactim tautomerism of the phthalazinone ring to facilitate cyclization with appropriate reagents. The synthesis of fused-ring compounds from phthalonitrile (B49051) precursors has also been reported, leading to a new class of aromatic compounds named phthalorubines. nih.gov

Utilization in Multi-Step Organic Synthesis Schemes for Diversified Chemical Entities

Intermediates like this compound are crucial components in multi-step synthesis, a common strategy in organic chemistry to build complex molecules from simpler precursors. mit.edu In such synthetic sequences, each step introduces a specific chemical transformation, gradually assembling the final target molecule. trine.edursc.orgworktribe.com The value of this compound in these schemes lies in its distinct functional groups, which can be addressed in a controlled, stepwise manner.

The bromine atom at the 6-position is particularly significant. It serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the creation of a diverse library of chemical entities from a single intermediate.

Development of Structurally Diverse Phthalazinone Analogues through Strategic Chemical Diversification

Strategic chemical diversification involves the systematic modification of a lead compound to explore the chemical space around it and to optimize its properties. This compound is an ideal starting point for such diversification efforts.

Key diversification points on the molecule include:

The Bromine Atom (C6-position): As mentioned, this position is ripe for modification via cross-coupling reactions, allowing for the introduction of various carbon-based or heteroatom-based substituents.

The Nitrogen Atom (N2-position): The nitrogen atom of the phthalazinone ring can be alkylated or acylated to introduce a variety of side chains. This is a common strategy to modulate the solubility, metabolic stability, and biological activity of phthalazinone-based compounds.

The Isopropyl Group (C4-position): While direct modification of the isopropyl group might be challenging, its presence influences the steric and electronic properties of the molecule. In the initial synthesis of the phthalazinone core, this group can be varied to explore the impact of different alkyl or aryl substituents at this position on the final compound's activity.

This multi-pronged approach to diversification allows for the generation of a large number of structurally related analogues, which can then be screened for desired biological activities, leading to the identification of new lead compounds in drug discovery programs.

Table 2: Potential Diversification Strategies for this compound
PositionFunctional GroupDiversification ReactionPotential New Groups
C6BromoSuzuki CouplingAryl, Heteroaryl
C6BromoHeck CouplingAlkenyl
C6BromoSonogashira CouplingAlkynyl
C6BromoBuchwald-Hartwig AminationAmino, Amido
N2Amide N-HAlkylationAlkyl, Benzyl (B1604629)
N2Amide N-HAcylationAcyl

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-4-isopropylphthalazin-1(2H)-one, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis typically involves bromination of phthalazin-1(2H)-one followed by alkylation. describes bromination at the 4-position using Br₂ and KBr in an acetate buffer (yield ~80%). Subsequent alkylation with isopropyl iodide in dry acetone with K₂CO₃ under conventional heating yields the N-isopropyl derivative. Key factors include:

  • Regioselectivity control : Bromination at the 4-position is favored due to steric and electronic effects of the lactam group.
  • Alkylation conditions : Use of K₂CO₃ as a base ensures N-alkylation over O-alkylation, avoiding lactam–lactim tautomerism interference .

Q. How can spectral analysis (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Absence of a lactim NH proton (~δ 12 ppm) confirms N-alkylation.
  • ¹³C NMR : A carbonyl peak at ~160 ppm (C=O) and distinct signals for isopropyl groups (e.g., δ 20–25 ppm for CH₃) validate substitution patterns.
  • IR : A strong C=O stretch at ~1680 cm⁻¹ and C-Br absorption at ~600 cm⁻¹ are diagnostic .

Q. What purification techniques are recommended for isolating this compound from byproducts?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) by exploiting differential solubility .

Advanced Research Questions

Q. How does lactam–lactim tautomerism affect the reactivity of this compound in further functionalization?

Methodological Answer: Tautomerism shifts between lactam (C=O) and lactim (N–H) forms influence reactivity:

  • Electrophilic substitution : The lactam form stabilizes electron-deficient intermediates, directing bromination/alkylation to specific positions.
  • Nucleophilic attack : The lactim form enhances N-site reactivity for alkylation. Control via solvent polarity (e.g., DMF vs. acetone) or base strength (K₂CO₃ vs. NaH) can bias tautomer distribution .

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

Methodological Answer: A 2³ factorial design could evaluate:

  • Variables : Temperature (25°C vs. 60°C), solvent (acetone vs. DMF), and base (K₂CO₃ vs. Cs₂CO₃).
  • Response metrics : Yield, regioselectivity, and purity.
    and suggest orthogonal arrays or regression models to identify interactions (e.g., higher temperatures in acetone improve N-alkylation efficiency) .

Q. What strategies resolve contradictions in alkylation site identification (N vs. O) during derivatization?

Methodological Answer:

  • Isotopic labeling : Use deuterated alkylating agents (e.g., CD₃I) to track substitution sites via mass spectrometry.
  • X-ray crystallography : Definitive structural confirmation, though limited by crystal growth challenges.
  • Computational modeling : DFT calculations predict thermodynamic stability of N- vs. O-alkylated products .

Q. How can this compound be modified for coordination chemistry studies?

Methodological Answer:

  • Amino-functionalization : Introduce chelating groups (e.g., morpholine or ethylenediamine) at the N-position via alkylation with 2-chloroethylamine derivatives.
  • Metal complexation : React with transition metals (e.g., Cu²⁺ or Pd²⁺) to study ligand behavior. reports 53–61% yields for aminoethyl derivatives .

Advanced Methodological Challenges

Q. How to design a kinetic vs. thermodynamic control experiment for bromination of phthalazin-1(2H)-one?

Methodological Answer:

  • Kinetic control : Low-temperature bromination (-10°C) with Br₂/KBr favors the 4-bromo isomer due to faster reaction kinetics.
  • Thermodynamic control : Prolonged heating (60°C) may shift selectivity toward the 6-bromo isomer if it is more stable. Monitor intermediates via HPLC to validate pathways .

Q. What computational tools predict regioselectivity in multi-step derivatization of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular dynamics : Simulate solvent effects on tautomer equilibrium. highlights AI-driven platforms like COMSOL for reaction optimization .

Q. How to address discrepancies in reported yields for N-alkylation reactions?

Methodological Answer:

  • Reproducibility checks : Ensure anhydrous conditions (e.g., activated molecular sieves in acetone).
  • Byproduct analysis : Use LC-MS to detect side products (e.g., O-alkylated isomers).
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

Q. Notes

  • Avoid commercial sources (e.g., –8 list reagents but lack mechanistic insights).
  • Advanced questions integrate experimental design () and computational tools ().
  • Contradictions in data (e.g., alkylation yields) require multi-method validation (spectral, isotopic, computational).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.